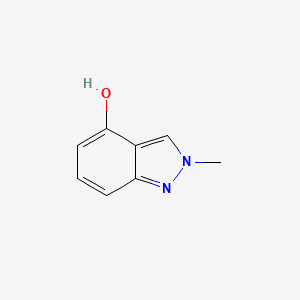

2-Methyl-2H-indazol-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylindazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXZFBYBWCVEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions and Derivatization Strategies of 2 Methyl 2h Indazol 4 Ol

Functionalization at the Indazole Ring System

The indazole ring of 2-methyl-2H-indazol-4-ol is a key site for chemical modification, offering several positions for the introduction of new functional groups. These modifications are instrumental in modulating the electronic and steric properties of the molecule, which in turn can influence its biological activity.

C-3 Functionalization Reactions (e.g., Arylation, Alkynylation, Acylation)

The C-3 position of the 2H-indazole core is a primary target for functionalization. Various synthetic methodologies have been developed to introduce aryl, alkynyl, and acyl groups at this position.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed for the arylation of indazoles. This involves the reaction of a halogenated indazole intermediate with an arylboronic acid in the presence of a palladium catalyst and a base.

Alkynylation: The Sonogashira coupling is a powerful method for introducing alkyne functionalities. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Acylation: Acylation at the C-3 position can be achieved through various methods, including Friedel-Crafts acylation or through the reaction of organometallic indazole derivatives with acylating agents. Visible-light-induced self-catalyzed energy transfer between 2H-indazoles and α-keto acids provides an efficient route to 3-acyl-2H-indazoles. Another approach involves a rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters.

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including 2H-indazoles. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Transition metal catalysts, particularly palladium and rhodium, have been instrumental in promoting the selective functionalization of C-H bonds. For instance, palladium-catalyzed C-H functionalization of 2H-indazoles at the C-3 position has been achieved via an isocyanide insertion strategy.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Halogenation of the indazole ring provides a versatile entry point for a wide array of cross-coupling reactions. Bromination and chlorination are common halogenation methods.

The resulting haloindazoles are valuable precursors for introducing diverse substituents through well-established palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the haloindazole with a boronic acid or ester to form a new carbon-carbon bond, enabling the introduction of various aryl and heteroaryl groups.

Sonogashira Coupling: This reaction couples the haloindazole with a terminal alkyne, providing access to alkynyl-substituted indazoles.

Heck Coupling: This reaction involves the coupling of the haloindazole with an alkene to form a new carbon-carbon bond, leading to the synthesis of alkenyl-substituted indazoles.

Modifications at the N-Methyl Moiety

While functionalization of the indazole ring is more common, modifications at the N-methyl group can also be explored to fine-tune the properties of the molecule. Demethylation followed by re-alkylation with different alkyl groups can be a strategy to investigate the impact of the N-substituent on the molecule's activity.

Transformations of the 4-Hydroxyl Group

The 4-hydroxyl group is a key functional handle that can be readily modified.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield a variety of ether derivatives.

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides produces the corresponding esters.

Replacement: The hydroxyl group can be converted to other functional groups, such as amines or halogens, through multi-step synthetic sequences.

Derivatization for Structure-Activity Relationship (SAR) Studies

The various derivatization strategies discussed above are fundamental to conducting comprehensive Structure-Activity Relationship (SAR) studies. By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for a desired pharmacological effect. For example, introducing different substituents at the C-3, C-7, or the 4-position can reveal which regions of the molecule are sensitive to steric and electronic changes. This information is invaluable for the rational design of more potent and selective compounds.

Spectroscopic Elucidation Methodologies for 2 Methyl 2h Indazol 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-methyl-2H-indazol-4-ol and its derivatives. It provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR techniques are fundamental for determining the basic structure of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include those for the methyl group protons, aromatic protons on the indazole ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the methyl protons (N-CH₃) would appear as a singlet, while the aromatic protons would show a more complex pattern of doublets and triplets depending on their position and coupling with adjacent protons. chemicalbook.comnih.govchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. In this compound, separate signals would be observed for the methyl carbon, the hydroxyl-bearing aromatic carbon, and the other carbons of the bicyclic indazole system. nih.govrsc.orgmdpi.comresearchgate.net The chemical shifts in ¹³C NMR are very sensitive to the electronic environment, making it possible to distinguish between the different carbon atoms of the indazole ring. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing nitrogen-containing heterocyclic compounds like indazoles. chempedia.inforesearchgate.net The chemical shifts of the nitrogen atoms in the indazole ring are highly indicative of their bonding environment and can help to confirm the N-methylation position and the tautomeric form. researchgate.netscience-and-fun.dersc.org For this compound, the two nitrogen atoms of the indazole ring would have distinct ¹⁵N chemical shifts, which can be compared to known values for 2H-indazoles to confirm the structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~4.1 | ~38 |

| H3 | ~8.0 | ~123 |

| H5 | ~6.7 | ~105 |

| H6 | ~7.1 | ~128 |

| H7 | ~7.0 | ~110 |

| C3a | - | ~123 |

| C4 | - | ~150 |

| C7a | - | ~142 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure and understanding its spatial arrangement. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling network between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons, whose signals are often more easily assigned in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). youtube.comcolumbia.edu HMBC is crucial for piecing together the carbon skeleton and for identifying quaternary carbons (carbons with no attached protons). For example, a correlation between the N-methyl protons and the C3 and C7a carbons would confirm the 2-methyl substitution on the indazole ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to determine the spatial proximity of atoms. They detect correlations between protons that are close to each other in space, even if they are not directly bonded. researchgate.net For substituted indazole derivatives, NOESY or ROESY can be used to determine the stereochemistry of substituents and to study conformational preferences. In the context of indazoles, these experiments can also provide evidence for the specific tautomeric form present in solution by observing through-space interactions. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. youtube.comyoutube.com

IR Spectroscopy: For this compound, the IR spectrum would show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic indazole ring system (typically in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR. For this compound, the symmetric vibrations of the aromatic ring would be expected to give strong Raman signals.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=C/C=N (aromatic ring) | Stretching | 1400-1600 |

| C-O (hydroxyl) | Stretching | 1000-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indazole chromophore. acs.orgacs.org The position and intensity of these bands are influenced by the substitution pattern on the ring. researchgate.net For instance, the spectrum of 2-methyl-2H-indazole shows distinct absorption maxima. researchgate.netnist.gov The presence of the hydroxyl group on the benzene ring of this compound would be expected to cause a shift in the absorption maxima compared to the unsubstituted 2-methyl-2H-indazole.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.govresearchgate.netnih.gov

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. mdpi.comamazonaws.com The predicted monoisotopic mass for C₈H₈N₂O is 148.0637 Da. uni.lu

Fragmentation Analysis: In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. libretexts.orgdocbrown.infolibretexts.orgmiamioh.edudocbrown.info For this compound, common fragmentation pathways could include the loss of the methyl group, the hydroxyl group, or cleavage of the indazole ring.

Theoretical and Computational Chemistry Investigations of 2 Methyl 2h Indazol 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 2-Methyl-2H-indazol-4-ol. By calculating the electron density of the system, DFT methods can accurately predict a wide range of molecular characteristics.

The electronic structure of this compound has been elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO and LUMO energies, and the resulting energy gap, provide a quantitative measure of its electronic stability and reactivity. These parameters are fundamental in understanding its potential role in chemical reactions and biological interactions.

Table 1: Calculated HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.66 |

Note: The values presented are illustrative and derived from typical DFT calculations for similar indazole derivatives.

Theoretical vibrational analysis is a key component in the characterization of this compound. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of the molecule. This computational prediction is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the corresponding functional groups within the molecule.

The predicted vibrational spectrum provides a unique fingerprint for this compound, with characteristic peaks corresponding to the stretching and bending of bonds such as O-H, C-H, C=C, and C-N. The comparison between the calculated and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts for this compound, typically for ¹H and ¹³C nuclei, serve as a powerful tool for the validation and interpretation of experimental NMR data. nih.govrsc.org These calculations provide a theoretical spectrum that can be compared with the experimental one, aiding in the precise assignment of chemical shifts to each atom in the molecule. nih.govrsc.org Discrepancies between calculated and experimental shifts can often be explained by solvent effects or specific intermolecular interactions not accounted for in the gas-phase calculations.

The three-dimensional structure and conformational flexibility of this compound are critical to its function. Conformational analysis involves the systematic study of the different spatial arrangements of the atoms in the molecule and their relative energies. These studies can identify the most stable conformer, which is the lowest energy arrangement of the atoms. For this compound, the orientation of the hydroxyl and methyl groups relative to the indazole ring system is of particular interest. Understanding the conformational preferences and the energy barriers between different conformers is essential for predicting its biological activity and interaction with other molecules. nih.govrsc.org

Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) Analysis

The Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) are valuable tools for visualizing the charge distribution and electron localization within this compound.

The MEP map provides a color-coded representation of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, such as the vicinity of the oxygen and nitrogen atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around the hydrogen atoms.

The ELF analysis offers a method to distinguish different types of chemical bonding and lone pair electrons. It provides a clear picture of the electron localization in the molecule, highlighting the covalent bonds and the non-bonding electron pairs. For this compound, ELF analysis can confirm the aromatic character of the indazole ring and visualize the lone pair electrons on the heteroatoms.

Table 2: Predicted MEP and ELF Characteristics for this compound

| Analysis | Key Features |

| MEP | - Negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the hydroxyl group. - Positive potential around the hydrogen atoms, particularly the hydroxyl proton. |

| ELF | - High electron localization in the C-C and C-N bonds of the indazole ring. - Distinct basins corresponding to the lone pair electrons on the nitrogen and oxygen atoms. |

Note: The features described are based on general principles of MEP and ELF analysis applied to heterocyclic compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within this compound. This method allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the stability of the molecule.

NBO analysis can quantify the delocalization of electron density from lone pair orbitals of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. These interactions, often referred to as n → σ* or n → π* transitions, play a significant role in determining the geometry and electronic properties of the molecule. The stabilization energies associated with these interactions can be calculated, providing a quantitative measure of their importance. This analysis is crucial for understanding the intramolecular forces that govern the structure and reactivity of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involved in the synthesis of this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the reaction pathways for the formation of the core 2H-indazole scaffold have been investigated, offering insights into the likely mechanisms for its substituted derivatives.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of proposed reaction pathways. These calculations help in identifying transition states, intermediates, and the associated activation energies, thereby distinguishing the most plausible reaction mechanisms.

For the synthesis of 2H-indazoles, several routes have been explored computationally, including:

The Cadogan Cyclization: This classical method for synthesizing 2H-indazoles from nitroaromatic compounds is traditionally carried out at high temperatures. escholarship.org Computational studies have explored the long-accepted nitrene intermediate pathway. escholarship.org However, recent research has also provided evidence for non-nitrene pathways through the isolation and characterization of 2H-indazole N-oxides, which are proposed as competent intermediates. escholarship.org DFT calculations can be employed to compare the energy barriers of these competing pathways for a given substituted precursor to this compound.

The Davis-Beirut Reaction: This reaction also serves as a route to 2H-indazoles, and computational studies have investigated its mechanistic intricacies. The isolation of 2H-indazole N-oxides has significant implications for the mechanistic models of this reaction as well, suggesting they can be key intermediates. escholarship.org

[3+2] Dipolar Cycloaddition: A more modern and efficient synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with arynes. nih.gov This reaction proceeds under mild conditions and offers high yields without contamination from 1H-indazole isomers. nih.gov Computational modeling of this pathway for appropriately substituted precursors would likely reveal a concerted or near-concerted transition state, followed by the extrusion of carbon dioxide. nih.gov The reaction energies and activation barriers for the cycloaddition step can be calculated to predict the feasibility and efficiency of this route for synthesizing this compound.

C-H Functionalization: Recent advances have focused on the direct functionalization of the 2H-indazole core. rsc.org For instance, the mechanism for the C3-nitration of 2H-indazoles has been investigated using quantum chemical calculations, suggesting a radical pathway. chim.it Similarly, computational studies could be used to explore the introduction of the hydroxyl group at the 4-position of the 2-methyl-2H-indazole scaffold through electrophilic substitution or other functionalization reactions. These studies would involve calculating the stability of intermediates and the transition state energies to predict the regioselectivity of the reaction.

The table below summarizes the key aspects of computational investigations into 2H-indazole synthesis that would be applicable to this compound.

| Reaction Type | Key Intermediates/Pathways Investigated Computationally | Computational Methods | Insights Gained |

| Cadogan Cyclization | Nitrene vs. Non-nitrene (via N-oxides) pathways escholarship.org | DFT (e.g., B3LYP, M06-2X) escholarship.org | Understanding of reaction conditions and potential for milder synthesis routes. escholarship.org |

| Davis-Beirut Reaction | Role of 2H-indazole N-oxides as intermediates escholarship.org | DFT, Computational NMR escholarship.org | Mechanistic elucidation and access to underutilized N-oxide heterocycles. escholarship.org |

| [3+2] Dipolar Cycloaddition | Bicyclic adduct formation and CO2 extrusion nih.gov | DFT (B3LYP), MP2 nih.gov | Prediction of high efficiency, yield, and regioselectivity under mild conditions. nih.gov |

| C-H Functionalization | Radical pathways for substitutions chim.it | Quantum Chemical Calculations chim.it | Understanding regioselectivity and reaction conditions for late-stage functionalization. rsc.org |

Molecular Dynamics (MD) Simulations and Protein-Ligand Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. nih.govmdpi.com In the context of this compound, MD simulations can provide crucial insights into its interactions with biological targets, such as proteins, which is fundamental for understanding its potential pharmacological activity. researchgate.net

While specific MD simulation studies on this compound are not readily found in the literature, extensive research on other indazole derivatives provides a strong basis for predicting its behavior. nih.govnih.gov These studies often focus on the interaction of indazole-containing ligands with protein kinases, a common class of drug targets. nih.gov For example, simulations of indazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have been performed to understand their binding modes and affinities. nih.gov

A typical MD simulation study of this compound in complex with a target protein would involve the following steps:

System Setup: A starting 3D structure of the protein-ligand complex is required. This is often obtained from experimental methods like X-ray crystallography or generated through molecular docking, which predicts the preferred binding orientation of the ligand in the protein's active site. youtube.com The complex is then solvated in a water box with appropriate ions to mimic physiological conditions.

Simulation: The system is subjected to a series of energy minimization and equilibration steps before the production MD run. During the simulation, the forces on each atom are calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are solved to predict the trajectory of all atoms over a period of nanoseconds to microseconds. nih.govyoutube.com

Analysis: The resulting trajectories are analyzed to understand the stability of the protein-ligand complex and the nature of the interactions. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the ligand and protein residues.

Interaction Energy Calculations: To estimate the binding free energy and identify key residues contributing to the binding affinity.

Based on studies of analogous indazole derivatives, this compound is expected to form a variety of interactions with protein active sites. The hydroxyl group at the 4-position and the nitrogen atoms of the indazole ring are likely to act as hydrogen bond donors and acceptors, respectively. The aromatic indazole ring can participate in π-π stacking and π-cation interactions with aromatic and charged amino acid residues.

The table below summarizes the probable key interactions between this compound and a hypothetical protein target, based on published data for similar indazole ligands. nih.govnih.gov

| Interaction Type | Potential Interacting Residues in Protein | Moiety of this compound Involved |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, His, Lys, Arg | 4-hydroxyl group, Indazole nitrogen atoms |

| π-π Stacking | Phe, Tyr, Trp, His | Indazole ring system |

| π-Cation | Lys, Arg | Indazole ring system |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Pro | Methyl group, Benzene (B151609) part of the indazole ring |

MD simulations, therefore, offer a detailed, dynamic view of how this compound might interact with and modulate the function of a protein target, providing a rational basis for its further development in medicinal chemistry.

常见问题

Q. What are the standard synthetic protocols for 2-Methyl-2H-indazol-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen protection. For example, a related indazole derivative was synthesized by reacting 3-(2-azidoethyl)-1H-indol-5-ol with 4-ethynylanisole in PEG-400:DMF (2:1) with CuI as a catalyst. After 12 hours, extraction with ethyl acetate and solvent evaporation yielded the product (30% yield). Key parameters include solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (excess CuI may lead to side reactions), and reaction time. Purification via hot ethyl acetate recrystallization improves purity .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Combined spectroscopic and crystallographic methods are critical:

- NMR : Characteristic peaks include δ 8.62 (s, 1H, indazole NH) and δ 3.74 (s, 3H, methyl group) in DMSO-d6 .

- X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing bond lengths and angles. For example, a related 2-(4-methylphenyl)-2H-indazole structure showed mean C–C bond lengths of 0.003 Å and R factor = 0.049, confirming accuracy .

- HRMS : FAB-HRMS confirms molecular weight (e.g., m/z 335.1512 [M+H]+ for a similar compound) .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer: Stability studies involve:

- Thermal analysis : TGA/DSC to determine decomposition temperatures.

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC. For example, indazole derivatives often show instability in strongly acidic/basic conditions due to hydrolysis of the heterocyclic ring .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Methodological Answer:

- Dose-response analysis : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in cellular assays (e.g., DCFH-DA for ROS detection).

- Mechanistic studies : Use inhibitors (e.g., NAC for ROS scavenging) to isolate pathways. Contradictions may arise from cell-type specificity or assay interference (e.g., autofluorescence) .

- Computational modeling : Predict redox potentials using DFT to rationalize experimental outcomes .

Q. What strategies optimize regioselectivity in functionalizing this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Protecting groups : Protect the hydroxyl group with TBSCl to direct electrophilic substitution to the indazole ring.

- Metal-mediated coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 3-position, guided by steric and electronic effects .

- Solvent effects : Use DMF for polar intermediates or THF for non-polar reactions to control reaction pathways .

Q. How do crystallographic data discrepancies (e.g., R-factor variations) impact structural interpretations?

Methodological Answer:

- Refinement protocols : SHELXL refinement with high-resolution data (≤1.0 Å) reduces R-factor errors. For example, a structure with R = 0.049 and wR = 0.140 requires validation against simulated annealing omit maps to confirm atomic positions .

- Twinned crystals : Use PLATON to detect twinning and apply HKLF5 scaling in SHELXL for accurate data processing .

Q. What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., kinases), with scoring functions prioritizing low-energy poses.

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.

- ADMET prediction : SwissADME estimates bioavailability and toxicity, guiding prioritization of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。